molecular formula C19H20N2O B15063002 Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]- CAS No. 823821-78-9

Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-

Cat. No.: B15063002
CAS No.: 823821-78-9
M. Wt: 292.4 g/mol
InChI Key: WFSZLFZTDPEJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with a p-tolyl group and an acetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with p-Tolyl Group: The indole core is then subjected to electrophilic aromatic substitution to introduce the p-tolyl group at the 2-position.

    Introduction of the Ethyl Chain: The substituted indole is then reacted with an appropriate alkylating agent to introduce the ethyl chain at the 3-position.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the acetamide to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)amine: Similar structure but with an amine group instead of an acetamide.

    N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide.

    N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide.

Uniqueness

N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

823821-78-9

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C19H20N2O/c1-13-7-9-15(10-8-13)19-17(11-12-20-14(2)22)16-5-3-4-6-18(16)21-19/h3-10,21H,11-12H2,1-2H3,(H,20,22)

InChI Key

WFSZLFZTDPEJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.